molecular formula C18H18ClN5O2 B2641957 N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(propan-2-yloxy)benzamide CAS No. 1005292-55-6

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(propan-2-yloxy)benzamide

Cat. No.: B2641957
CAS No.: 1005292-55-6
M. Wt: 371.83
InChI Key: RWEHTORWFWBMSH-UHFFFAOYSA-N
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Description

N-{[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(propan-2-yloxy)benzamide is a benzamide derivative featuring a tetrazole ring substituted with a 4-chlorophenyl group and a benzamide moiety modified with an isopropoxy substituent at the para position. The isopropoxy group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-12(2)26-16-9-3-13(4-10-16)18(25)20-11-17-21-22-23-24(17)15-7-5-14(19)6-8-15/h3-10,12H,11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEHTORWFWBMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(propan-2-yloxy)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Attachment of the Benzamide Moiety: The tetrazole intermediate is then reacted with 4-(propan-2-yloxy)benzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(propan-2-yloxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it could inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Key Observations:

Alkoxy Substituent Effects :

  • Methoxy and ethoxy analogs (smaller substituents) likely exhibit higher solubility in polar solvents compared to the target compound’s isopropoxy group, which increases lipophilicity .
  • The isopropoxy group in the target compound may enhance metabolic stability due to steric hindrance against oxidative enzymes.

Tetrazole vs.

Broader Context: Other Benzamide Derivatives

Compounds from and highlight additional structural variations:

  • Fluopyram (): Contains a trifluoromethyl-pyridinyl group and benzamide, emphasizing fluorinated substituents for agrochemical applications. The target compound’s tetrazole system offers distinct electronic properties compared to Fluopyram’s pyridine ring .
  • EP 3 532 474 B1 Derivatives (): Feature triazolo-oxazine and trifluoropropoxy groups, demonstrating the role of fluorine in enhancing bioactivity. The target compound’s chlorine substituent provides a different halogen-based interaction profile .

Research Implications

While explicit pharmacological data for the target compound is absent in the provided evidence, structural comparisons suggest:

  • Bioactivity Potential: The tetrazole-chlorophenyl system may target enzymes like cyclooxygenase or kinases, similar to other nitrogen-rich heterocycles.
  • Synthetic Feasibility : Methods from (e.g., amide coupling) could be adapted for synthesizing the target compound, though its tetrazole group would require specialized protocols .

Biological Activity

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(propan-2-yloxy)benzamide is a complex organic compound notable for its diverse biological activities. The tetrazole ring structure is significant in medicinal chemistry due to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H24ClN5O4 with a molecular weight of 445.9 g/mol. The presence of the 4-chlorophenyl group enhances its potential interactions with biological targets.

PropertyValue
Molecular FormulaC21H24ClN5O4
Molecular Weight445.9 g/mol
IUPAC NameN-{[1-(4-chlorophenyl)tetrazol-5-yl]methyl}-4-(propan-2-yloxy)benzamide
PurityTypically 95%

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : The compound shows potential against various bacterial strains.
  • Antiviral Properties : Similar tetrazole derivatives have been studied for their antiviral effects.
  • Anticancer Activity : Some studies suggest that such compounds may inhibit cancer cell proliferation.
  • Enzyme Inhibition : The ability to inhibit enzymes like acetylcholinesterase and urease has been documented.

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study demonstrated that tetrazole derivatives exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The compound's structure contributes to its interaction with bacterial membranes, enhancing its efficacy as an antibacterial agent .
  • Anticancer Potential :
    Research on related tetrazole compounds has shown promising results in inhibiting tumor growth in vitro. For instance, derivatives have been tested for their ability to induce apoptosis in cancer cell lines . The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
  • Enzyme Inhibition :
    A series of studies have focused on the enzyme inhibitory properties of tetrazole-based compounds. For example, the synthesized derivatives demonstrated strong inhibitory activity against urease, with IC50 values significantly lower than standard references . This suggests potential applications in treating conditions related to urease activity, such as urinary tract infections.

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The 4-chlorophenyl group facilitates interactions with various receptors and enzymes.
  • Modulation of Signaling Pathways : The compound may influence pathways involved in inflammation and cell cycle regulation.
  • Structural Similarity to Bioactive Molecules : Its structural features resemble those of known bioactive compounds, enhancing its potential therapeutic effects.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., dimethylformamide, acetonitrile) to enhance intermediate solubility and reaction rates .
  • Catalysts : Employ base catalysts like potassium carbonate to facilitate amide bond formation or nucleophilic substitutions .
  • Reaction Monitoring : Use TLC to track reaction progress and NMR to confirm intermediate structures before proceeding to subsequent steps .
  • Purification : Recrystallization from ethanol-DMF mixtures or column chromatography is recommended to isolate pure products .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR are critical for verifying proton/carbon environments and detecting impurities (e.g., residual solvents) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection ensures >95% purity, especially for biological assays .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer :

  • Target Selection : Focus on enzyme inhibition (e.g., lipases, proteases) due to structural similarity to known inhibitors with tetrazole and benzamide motifs .
  • In Vitro Assays : Use fluorometric or colorimetric assays (e.g., spectrofluorometry for fluorescence intensity measurements) to quantify activity .
  • Dose-Response Curves : Test concentrations from 1 µM to 100 µM to establish IC50 values .

Advanced Research Questions

Q. How can contradictions between predicted and observed spectroscopic data (e.g., NMR/MS) be resolved?

  • Methodological Answer :

  • Stereochemical Analysis : Perform 2D NMR (e.g., COSY, NOESY) to confirm spatial arrangements of substituents .
  • Isotopic Labeling : Use deuterated solvents or synthetic intermediates to distinguish overlapping signals .
  • X-ray Crystallography : Resolve ambiguous structural features by growing single crystals in ethanol/water mixtures .

Q. What strategies are effective for designing derivatives to enhance biological activity or reduce toxicity?

  • Methodological Answer :

  • Functional Group Modifications :
  • Replace the isopropoxy group with bulkier alkoxy chains (e.g., tert-butoxy) to improve target binding .
  • Introduce electron-withdrawing groups (e.g., -CF3) on the benzamide ring to modulate electronic effects .
  • Click Chemistry : Use copper-catalyzed azide-alkyne cycloaddition to append triazole moieties for improved solubility .

Q. How can computational methods be integrated to study this compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding modes with target enzymes (e.g., α-glucosidase) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • QSAR Modeling : Correlate substituent electronegativity with bioactivity to guide synthetic priorities .

Q. What experimental approaches address low reproducibility in synthetic yields across labs?

  • Methodological Answer :

  • Standardized Protocols : Document exact stoichiometry, solvent drying methods, and inert atmosphere requirements .
  • Intermediate Characterization : Validate each synthetic step with NMR and HRMS to identify side reactions early .
  • Collaborative Validation : Share batches with independent labs for cross-verification of yields and purity .

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